

# Application Note: Quantitative PCR to Measure Gene Expression Changes with Bleximenib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bleximenib |           |
| Cat. No.:            | B12404535  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Bleximenib** (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).[1][2][3] This interaction is a critical dependency for the survival and proliferation of leukemic cells with KMT2A gene rearrangements (KMT2A-r) or mutations in the nucleophosmin 1 (NPM1) gene.[1][2][3] Menin acts as a scaffold protein, tethering KMT2A (or its oncogenic fusion proteins) to chromatin, which leads to the aberrant expression of downstream target genes crucial for leukemogenesis, such as HOXA9 and MEIS1.[1][4][5][6]

**Bleximenib** disrupts the menin-KMT2A complex, leading to the downregulation of these key oncogenic genes, which in turn inhibits cancer cell proliferation, induces apoptosis, and promotes cellular differentiation.[1][7][8] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying these changes in gene expression, making it an indispensable tool for evaluating the pharmacological activity and therapeutic efficacy of **Bleximenib**.[9][10][11] This document provides a detailed protocol for using two-step reverse transcription qPCR (RT-qPCR) to measure the downregulation of **Bleximenib** target genes in leukemia cell lines.

## Signaling Pathway and Mechanism of Action







The oncogenic activity in KMT2A-r and NPM1-mutant leukemias is driven by a complex formed between the menin protein and the KMT2A fusion protein. This complex binds to the promoter regions of target genes, leading to histone modifications (specifically H3K4 trimethylation) that activate and sustain a pro-leukemic gene expression program.[4][6] Key downstream targets include the homeobox genes HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.[1][6] **Bleximenib** binds to a pocket on the menin protein, physically blocking its interaction with KMT2A.[4][5] This disruption displaces the complex from chromatin, leading to a reduction in H3K4me3 marks at target gene promoters and subsequent transcriptional repression.[3][4][12]

**Bleximenib** disrupts the Menin-KMT2A interaction, downregulating oncogenes.

## **Experimental Workflow**

The overall process for quantifying gene expression changes involves several key steps, from preparing the biological samples to analyzing the final qPCR data. A typical workflow is outlined below.[9][13]



#### RT-qPCR Experimental Workflow



Click to download full resolution via product page

Workflow for measuring gene expression changes using RT-qPCR.

## **Application Data**



Treatment of KMT2A-rearranged or NPM1-mutant acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, OCI-AML3) with **Bleximenib** is expected to cause a dose-dependent decrease in the mRNA levels of target genes.[2][3][12] The following table presents representative data from a hypothetical experiment.

Table 1: Relative Gene Expression in MOLM-13 Cells after 48h **Bleximenib** Treatment

| Gene        | Treatment<br>Group     | Average Ct | ΔCt<br>(CtTarget -<br>CtGAPDH) | ΔΔCt<br>(ΔCtTreated<br>- ΔCtDMSO) | Fold<br>Change (2-<br>ΔΔCt) |
|-------------|------------------------|------------|--------------------------------|-----------------------------------|-----------------------------|
| НОХА9       | DMSO<br>(Vehicle)      | 22.5       | 4.5                            | 0.0                               | 1.00                        |
|             | Bleximenib<br>(100 nM) | 25.0       | 7.1                            | 2.6                               | 0.17                        |
| MEIS1       | DMSO<br>(Vehicle)      | 21.8       | 3.8                            | 0.0                               | 1.00                        |
|             | Bleximenib<br>(100 nM) | 24.9       | 6.9                            | 3.1                               | 0.12                        |
| GAPDH       | DMSO<br>(Vehicle)      | 18.0       | -                              | -                                 | -                           |
| (Reference) | Bleximenib<br>(100 nM) | 17.9       | -                              | -                                 | -                           |

Ct values are hypothetical and for illustrative purposes. Fold change indicates downregulation relative to the vehicle control.

## Detailed Experimental Protocols Cell Culture and Bleximenib Treatment

 Cell Seeding: Culture a human AML cell line with a relevant genotype (e.g., MOLM-13 for KMT2A-r or OCI-AML3 for NPM1c) in appropriate media (e.g., RPMI-1640 + 10% FBS).
 Seed cells at a density of 0.5 x 106 cells/mL in 6-well plates.



- Treatment: Prepare a stock solution of **Bleximenib** in DMSO. Dilute the stock to the desired final concentrations (e.g., 10 nM, 100 nM, 1 μM) in the culture medium. Add the **Bleximenib** solution or an equivalent volume of DMSO (vehicle control) to the cells.
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Harvesting: After incubation, pellet the cells by centrifugation (300 x g for 5 minutes) and wash once with ice-cold PBS. Proceed immediately to RNA isolation.

#### **Total RNA Isolation**

This protocol is based on a standard column-based RNA purification kit.

- Lysis: Lyse the cell pellet (~1-5 x 106 cells) by adding 350 μL of Buffer RLT (or equivalent) and vortexing thoroughly.
- Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe.
- Ethanol Addition: Add 1 volume (350 μL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
- Binding: Transfer the sample to an RNeasy Mini spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
- Washing:
  - $\circ~$  Add 700  $\mu L$  of Buffer RW1 to the column and centrifuge for 15 seconds. Discard the flow-through.
  - $\circ~$  Add 500  $\mu L$  of Buffer RPE to the column and centrifuge for 15 seconds. Discard the flow-through.
  - Add another 500 μL of Buffer RPE and centrifuge for 2 minutes to dry the membrane.
- Elution: Place the column in a new 1.5 mL collection tube. Add 30-50 μL of RNase-free water directly to the silica membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.



 Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

### **Reverse Transcription (cDNA Synthesis)**

- Reaction Setup: In an RNase-free tube, combine the following:
  - Total RNA: 1 μg
  - Oligo(dT)20 Primer (50 μM): 1 μL
  - Random Hexamers (50 ng/μL): 1 μL
  - dNTP Mix (10 mM): 1 μL
  - RNase-free water: to a final volume of 13 μL
- Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
- Master Mix Preparation: Prepare a master mix containing:
  - 5X First-Strand Buffer: 4 μL
  - 0.1 M DTT: 1 μL
  - RNaseOUT™ Recombinant RNase Inhibitor: 1 μL
  - SuperScript™ III Reverse Transcriptase (200 U/µL): 1 µL
- Synthesis: Add 7  $\mu$ L of the master mix to the RNA/primer mixture. The final reaction volume is 20  $\mu$ L.
- Incubation: Incubate the reaction at 50°C for 60 minutes.
- Inactivation: Terminate the reaction by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.



#### **Quantitative PCR (qPCR)**

- Primer Design: Use validated primers for target genes (HOXA9, MEIS1) and a stable reference gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to prevent amplification of genomic DNA.[10]
  - HOXA9 Fwd: 5'-GAGTTCCACCAGAACCGTCG-3'
  - HOXA9 Rev: 5'-TCTCCAGTTCCAGCTCGTTC-3'
  - MEIS1 Fwd: 5'-CAAGCTGCAAACCATGCAGA-3'
  - MEIS1 Rev: 5'-TCGTTCTGGACCAGAGGTCA-3'
  - GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'
  - GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'
- Reaction Setup: Prepare a 10 μL qPCR reaction in a 96- or 384-well plate:
  - 2X SYBR Green qPCR Master Mix: 5 μL
  - Forward Primer (10 μM): 0.5 μL
  - Reverse Primer (10 μM): 0.5 μL
  - cDNA template (diluted 1:10): 1 μL
  - Nuclease-free water: 3 μL
- Plate Setup: Include the following controls:
  - No-Template Control (NTC): for each primer set to check for contamination.
  - No-Reverse Transcriptase Control (-RT): to check for genomic DNA contamination.
  - All samples and controls should be run in triplicate.
- Thermal Cycling: Use a standard three-step cycling protocol:



- Initial Denaturation: 95°C for 10 minutes
- Cycling (40 cycles):
  - 95°C for 15 seconds (Denaturation)
  - 60°C for 60 seconds (Annealing/Extension/Data Acquisition)
- Melt Curve Analysis: To verify the specificity of the amplified product.

#### **Data Analysis (Relative Quantification)**

The comparative Ct ( $\Delta\Delta$ Ct) method is used for relative quantification of gene expression.[14]

 Normalization: For each sample, calculate the ΔCt by subtracting the Ct of the reference gene (GAPDH) from the Ct of the target gene (HOXA9 or MEIS1).



 $\Delta Ct = Ct (Target Gene) - Ct (Reference Gene)$ 

 Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control sample (DMSO) from the ΔCt of the treated sample (Bleximenib).



 $\Delta \Delta Ct = \Delta Ct \ (Treated) - \Delta Ct \ (Control)$ 

• Calculate Fold Change: The fold change in gene expression, normalized to the reference gene and relative to the control sample, is calculated as:



66

Fold Change =  $2-\Delta\Delta Ct$ 

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bleximenib Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitinproteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bleximenib, the novel menin-KMT2A inhibitor JNJ-75276617, impairs long-term proliferation and immune evasion in acute myeloid leukemia | Haematologica [haematologica.org]
- 9. Monitoring gene expression: quantitative real-time rt-PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idtdna.com [idtdna.com]
- 11. gene-quantification.de [gene-quantification.de]
- 12. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias PMC [pmc.ncbi.nlm.nih.gov]



- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. elearning.unite.it [elearning.unite.it]
- To cite this document: BenchChem. [Application Note: Quantitative PCR to Measure Gene Expression Changes with Bleximenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404535#quantitative-pcr-to-measure-gene-expression-changes-with-bleximenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com